(E)-3-(4-methoxyphenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile
Description
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Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18-9-3-4-15(18)16(19)13(11-17)10-12-5-7-14(20-2)8-6-12/h3-10H,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQZZOBUUUXSTC-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=CC2=CC=C(C=C2)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328320 | |
| Record name | (E)-3-(4-methoxyphenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666144 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
900019-57-0 | |
| Record name | (E)-3-(4-methoxyphenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(E)-3-(4-methoxyphenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile, a compound with the molecular formula and a molecular weight of 266.29 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a 1-methylpyrrole-2-carbonyl moiety attached to a 4-methoxyphenyl group, contributing to its unique properties. The structure can be represented as follows:
Cytotoxicity
Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that related compounds demonstrated potent cytotoxicity in murine L1210 lymphoid leukemia models, primarily through the inhibition of DNA synthesis and interference with de novo purine biosynthesis pathways .
The primary mechanism through which these compounds exert their effects involves:
- Inhibition of Enzymatic Activity : The compounds inhibit key enzymes such as PRPP-amido transferase and IMP dehydrogenase, crucial for nucleotide synthesis.
- DNA Fragmentation : Treatment with these compounds leads to DNA fragmentation in cancer cells, indicating an apoptotic response .
Case Studies
Pharmacological Profile
The pharmacological profile of this compound suggests it may act as an anticancer agent due to its ability to disrupt cellular processes critical for tumor growth and survival.
Solubility and Stability
The compound exhibits a solubility of approximately 5 µg/mL at physiological pH (7.4), which is an important factor for its bioavailability in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
